N-[4-(acetylamino)phenyl]-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide
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Description
N-[4-(acetylamino)phenyl]-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide belongs to a class of compounds known for their pharmacological activities. Researchers have synthesized various derivatives to explore their potential therapeutic effects, focusing on anti-acetylcholinesterase activity, anti-allergy activity, analgesic properties, and more (Sugimoto et al., 1990).
Synthesis Analysis
The synthesis of N-[4-(acetylamino)phenyl]-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide and its derivatives involves complex chemical reactions, aiming to enhance the pharmacological properties of the compounds. Researchers have explored various synthetic pathways, including modifications at the piperidine nitrogen atom to afford extremely potent analgesics (Van Daele et al., 1976).
Molecular Structure Analysis
The molecular structure of these compounds significantly influences their activity and selectivity towards biological targets. Structure-activity relationship (SAR) studies have shown that the introduction of bulky moieties and specific substitutions can dramatically enhance activity (Sugimoto et al., 1992).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds are central to their pharmacological effects. For instance, modifications leading to the introduction of specific functional groups have been shown to enhance anti-acetylcholinesterase activity, crucial for potential antidementia agents (Sugimoto et al., 1990).
Safety and Hazards
properties
IUPAC Name |
N-(4-acetamidophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-13(23)20-15-5-7-16(8-6-15)21-17(24)14-9-11-22(12-10-14)18(25)19(2,3)4/h5-8,14H,9-12H2,1-4H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVRRKBHQWPYDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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